molecular formula C26H26N4O4 B11277669 9-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11277669
M. Wt: 458.5 g/mol
InChI Key: MAAZDKUAZGHEMD-UHFFFAOYSA-N
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Description

The compound 9-(2,5-DIMETHOXYPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic molecule that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazoloquinazoline core, which is fused with various functional groups, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,5-DIMETHOXYPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions One common approach is the condensation of 2,5-dimethoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with an appropriate reagent, such as acetic anhydride, to form the pyrazoloquinazoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(2,5-DIMETHOXYPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE: undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

9-(2,5-DIMETHOXYPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2,5-DIMETHOXYPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • 3-(2,5-Dimethoxyphenyl)-2-(4-nitrophenyl)-2-propenoic acid
  • 3-(2,5-Dimethylphenyl)-2-propenoic acid

Uniqueness

9-(2,5-DIMETHOXYPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE: is unique due to its specific structural features, such as the pyrazoloquinazoline core and the combination of methoxy and methylphenyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

9-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C26H26N4O4/c1-15-7-9-16(10-8-15)28-26(32)19-14-27-30-24(18-13-17(33-2)11-12-22(18)34-3)23-20(29-25(19)30)5-4-6-21(23)31/h7-14,24,29H,4-6H2,1-3H3,(H,28,32)

InChI Key

MAAZDKUAZGHEMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=C(C=CC(=C5)OC)OC)C(=O)CCC4

Origin of Product

United States

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